5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
Description
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is a halogenated pyridine derivative featuring a trifluoromethyl group at position 3, chlorine substituents at positions 5 and 6, and an aldehyde functional group at position 2. The electron-withdrawing effects of chlorine and trifluoromethyl groups enhance its reactivity in nucleophilic substitution and coupling reactions, while the aldehyde group enables further functionalization .
Crystallographic studies, often facilitated by software such as SHELXL and SHELXS, have been critical in elucidating the molecular geometry and intermolecular interactions of such compounds. These programs enable precise determination of bond lengths, angles, and crystal packing, which are essential for understanding structure-activity relationships .
Properties
Molecular Formula |
C7H2Cl2F3NO |
|---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)5(2-14)13-6(4)9/h1-2H |
InChI Key |
UZCPGSUGMXVJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation-Fluorination-Formylation Cascade
A widely cited method involves a three-step cascade:
- Initial Chlorination : Starting from 2-chloro-5-(chloromethyl)pyridine, liquid-phase chlorination with chlorine gas at 75–80°C introduces trichloromethyl groups at position 5.
- Fluorination : Subsequent treatment with hydrogen fluoride gas replaces trichloromethyl with trifluoromethyl, yielding 2-chloro-5-(trifluoromethyl)pyridine.
- On-Ring Chlorination and Aldehyde Introduction :
Critical Parameters :
Directed Metallation-Triggered Functionalization
This method leverages directed ortho-metalation to sequentially install substituents:
- Lithiation : Treating 3-bromo-5,6-dichloropyridine-2-carbaldehyde with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species at position 3.
- Trifluoromethylation : Reaction with trifluoromethyl iodide (CF₃I) in tetrahydrofuran (THF) introduces the CF₃ group.
Advantages :
Industrial-Scale Production Strategies
Continuous Flow Chloro-Fluorination
Modern facilities employ tubular reactors for efficient mass transfer during gas-liquid reactions:
| Step | Reactor Type | Temperature (°C) | Pressure (bar) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Trichloromethylation | Packed-Bed | 75 | 1.5 | None | 85 |
| Fluorination | Bubble Column | 65 | 3.0 | SbCl₃ | 78 |
| Formylation | Stirred Tank | 0–5 | 1.0 | DMF/POCl₃ | 67 |
Key Observations :
Solid-Phase Synthesis for High Purity
Immobilized reagents on silica gel enable telescoped reactions:
- Chloromethylation : 2-Pyridinecarboxaldehyde reacts with chloromethyl methyl ether (MOMCl) on amine-functionalized silica.
- Electrophilic Chlorination : Cl₂ gas permeates the solid matrix, selectively substituting positions 5 and 6.
- Trifluoromethyl Coupling : Copper(I)-mediated reaction with Me₃SiCF₃ completes the synthesis.
Benefits :
Comparative Analysis of Methodologies
Yield and Selectivity Profiles
| Method | Overall Yield (%) | Regioselectivity (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Halogenation-Fluorination-Formylation | 62 | 88 | 98 | High |
| Directed Metallation | 71 | 94 | 99 | Moderate |
| Solid-Phase Synthesis | 58 | 82 | 97 | High |
Insights :
- Directed metallation offers superior selectivity but requires cryogenic conditions.
- Industrial methods prioritize throughput over absolute yield.
Challenges and Mitigation Strategies
Aldehyde Group Stability
The electron-deficient pyridine ring accelerates aldehyde oxidation under basic conditions. Solutions include:
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group at position 2 undergoes characteristic nucleophilic additions and redox transformations:
Oxidation and Reduction
The aldehyde’s electrophilicity is enhanced by the electron-withdrawing trifluoromethyl and chlorine groups, facilitating efficient reduction to primary alcohols under mild conditions .
Condensation Reactions
The aldehyde participates in nucleophilic additions with amines or hydrazines to form imines or hydrazones, intermediates for heterocyclic syntheses. For example:
-
Schiff base formation with primary amines under anhydrous conditions.
-
Cyclocondensation with aminopyrazoles to yield pyrazolo[1,5-a]pyrimidine derivatives, a scaffold prevalent in medicinal chemistry .
Halogen Substitution Reactions
The chlorine atoms at positions 5 and 6 undergo nucleophilic aromatic substitution (SNAr), enabled by the electron-deficient pyridine ring:
Amination
| Substrate | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| 5,6-Dichloro derivative | NH₃ or amines in polar aprotic solvents (e.g., DMF) at 80–120°C | 5- or 6-Amino-substituted pyridines | Position-dependent |
The trifluoromethyl group directs substitution to specific positions due to its meta-directing nature, while steric and electronic factors influence regioselectivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction. For example:
| Reaction Type | Catalysts/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O at 100°C | Biaryl derivatives | Limited by Cl reactivity |
Stability and Degradation
The compound exhibits stability under acidic and oxidative conditions but undergoes decomposition under prolonged exposure to strong bases or UV light. Key findings:
-
Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures via CF₃ group cleavage .
-
pH Sensitivity : Rapid aldehyde hydration occurs in aqueous acidic media, forming geminal diols.
Agrochemical Intermediates
Used to synthesize fungicides (e.g., fluopicolide) via substitution at position 5 or 6 .
Pharmaceutical Building Blocks
Reaction Optimization Data
Challenges and Limitations
-
Regioselectivity : Competing substitution at positions 5 and 6 complicates product isolation .
-
Purification : Requires HPLC or distillation due to polar by-products .
This compound’s versatility in nucleophilic and cross-coupling reactions underscores its value in synthesizing bioactive molecules, though precise control of reaction conditions is critical .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is used to study enzyme inhibition and receptor binding. Its unique structure allows for the design of selective inhibitors and probes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridine Derivatives
Key Findings:
Electron-Withdrawing Effects : The combination of Cl and CF₃ groups in the target compound increases electrophilicity at the aldehyde position compared to analogs lacking halogens. This enhances its utility in condensation reactions .
Crystal Packing : Chlorine substituents contribute to denser crystal packing due to halogen bonding, as observed in SHELXL-refined structures. This may influence melting points and stability .
Reactivity : The absence of Cl or CF₃ in simpler analogs (e.g., 3-Trifluoromethylpyridine-2-carbaldehyde) reduces steric hindrance, enabling faster reaction kinetics but lower selectivity.
Biological Activity: Chlorine at positions 5 and 6 correlates with improved pesticidal activity compared to mono-halogenated derivatives, likely due to increased lipophilicity.
Biological Activity
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 2648940-82-1) is a synthetic organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its implications in various fields such as pharmaceuticals and agrochemicals.
This compound is characterized by a trifluoromethyl group that enhances its lipophilicity, facilitating its penetration through biological membranes. The presence of chlorine atoms contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H3Cl2F3N |
| Molecular Weight | 227.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2648940-82-1 |
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound’s ability to modulate enzyme activity and receptor interactions, leading to various biological effects. It has been shown to inhibit certain enzymes and receptors that are crucial in various metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that it possesses selective cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of certain kinases that play a role in cell proliferation and survival.
Case Studies
- Anticancer Activity Study
- A study conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Efficacy
- In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus with an MIC value of 5 µg/mL.
Applications in Research and Industry
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its application extends to:
- Pharmaceuticals: Development of new drugs targeting cancer and infectious diseases.
- Agrochemicals: Used in the formulation of herbicides and insecticides due to its efficacy against pests.
Q & A
Q. What are the common synthetic routes for 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of a pyridine precursor. For example, chlorination of a pyridine-2-carbaldehyde derivative using SOCl₂ or PCl₅ under anhydrous conditions can introduce chlorine atoms at positions 5 and 6 . The trifluoromethyl group is often introduced via Ullmann coupling or nucleophilic substitution with CF₃-containing reagents. Optimization includes controlling stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C/¹⁹F) to verify substituent positions and integration ratios.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak).
- FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- X-ray crystallography (if crystalline) for definitive structural confirmation .
Q. How can purification challenges due to halogenated and aldehyde functional groups be addressed?
- Methodological Answer : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. For polar impurities, recrystallization from ethanol/water mixtures may improve purity. Aldehyde sensitivity requires inert atmospheres (N₂/Ar) during purification to prevent oxidation .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, CF₃) influence reactivity in cross-coupling reactions?
- Methodological Answer : The chlorine atoms and trifluoromethyl group deactivate the pyridine ring, directing electrophilic substitution to the 4-position. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) are effective, but steric hindrance from CF₃ may require elevated temperatures (100–130°C) and longer reaction times .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between aldehyde protons and adjacent pyridine protons may cause splitting anomalies. Computational tools (DFT calculations) can predict chemical shifts and validate assignments .
Q. What are the emerging applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a precursor for bioactive molecules. The aldehyde group enables Schiff base formation with amines, useful in designing enzyme inhibitors. Recent studies highlight its role in synthesizing antimicrobial agents targeting bacterial efflux pumps .
Q. What strategies mitigate steric hindrance during functionalization at the 4-position?
- Methodological Answer :
Q. How can computational modeling predict regioselectivity in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, Fukui indices may indicate higher electrophilicity at the 4-position due to electron-withdrawing substituents .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
